

L-NAME Hydrochloride: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	L-NAME hydrochloride	
Cat. No.:	B554742	Get Quote

For researchers, scientists, and drug development professionals, this document provides an indepth overview of the chemical properties, structure, and biological activity of **L-NAME**hydrochloride, a critical tool in nitric oxide research.

NG-nitro-L-arginine methyl ester hydrochloride (**L-NAME hydrochloride**) is a synthetic analog of L-arginine and a well-established, non-selective inhibitor of nitric oxide synthase (NOS) enzymes.[1][2] Its ability to block the production of nitric oxide (NO), a crucial signaling molecule, has made it an invaluable compound for studying the physiological and pathological roles of NO in various biological systems.[3][4] L-NAME is widely utilized to induce experimental hypertension in animal models and to investigate the consequences of NO deprivation in vitro and in vivo.[1][5]

Core Chemical Properties and Structure

L-NAME hydrochloride is the hydrochloride salt of NG-nitro-L-arginine methyl ester.[6] The addition of the nitro group to the guanidino moiety of L-arginine and the esterification of the carboxyl group are key structural modifications that confer its inhibitory properties.

Physicochemical Characteristics

A summary of the key physicochemical properties of **L-NAME hydrochloride** is presented in the table below for easy reference.



Property	Value	Reference(s)	
Molecular Formula	C7H15N5O4 · HCI	[7][8]	
Molecular Weight	269.69 g/mol	[1][6][7]	
CAS Number	51298-62-5	[7][8][9]	
Appearance	White to off-white powder	[2]	
Melting Point	132 °C	[2]	
Solubility	Soluble to 100 mM in water and DMSO. Also soluble in PBS (pH 7.2) at 30 mg/mL, and methanol at 10 mg/mL.	[2][7][8][9]	
Storage	Store at -20°C	[2][9]	

Chemical Structure

The chemical structure of **L-NAME hydrochloride** features a chiral center at the alpha-carbon, retaining the L-configuration of the parent amino acid, L-arginine. The key functional groups are the nitroguanidine group, which is crucial for its inhibitory activity, and the methyl ester group.

Canonical SMILES: COC(=O)--INVALID-LINK--[O-]">C@HN.CI[6]

InChi Key: QBNXAGZYLSRPJK-JEDNCBNOSA-N[2]

Mechanism of Action: Inhibition of Nitric Oxide Synthase

L-NAME hydrochloride functions as a competitive inhibitor of all three major isoforms of nitric oxide synthase: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). [1][10] It competes with the natural substrate, L-arginine, for binding to the active site of the enzyme.[11] The inhibitory potency of L-NAME varies across the different NOS isoforms.

It is important to note that L-NAME itself is a prodrug.[8] In vivo and in vitro, cellular esterases hydrolyze the methyl ester to yield the active inhibitor, NG-nitro-L-arginine (L-NNA).[8][9] The



inhibitory potency of freshly dissolved L-NAME is significantly lower than that of L-NNA, but its apparent potency increases over time with incubation at neutral or alkaline pH due to this hydrolysis.[9]

Inhibitory Constants

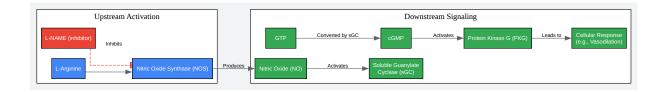
The following table summarizes the inhibitory constants (Ki and IC50) of L-NAME and its active metabolite, L-NNA, for the different NOS isoforms.

NOS Isoform	Inhibitor	Ki / IC50	Reference(s)
nNOS (bovine)	L-NNA	Ki: 15 nM	[1][8][10]
eNOS (human)	L-NNA	Ki: 39 nM	[1][8][10]
iNOS (murine)	L-NNA	Ki: 4.4 μM	[1][8][10]
Purified brain NOS	L-NAME (freshly dissolved)	ΙC50: 70 μΜ	[5][9][12]
Purified brain NOS	L-NOARG (L-NNA)	IC50: 1.4 μM	[5][9]

The Nitric Oxide Signaling Pathway

L-NAME's mechanism of action is intrinsically linked to the nitric oxide signaling pathway. NOS enzymes synthesize NO from L-arginine.[3][11] NO, a highly diffusible gas, then activates soluble guanylate cyclase (sGC), which in turn converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4][13] cGMP acts as a second messenger, activating protein kinase G (PKG) and leading to various downstream effects, including smooth muscle relaxation (vasodilation).[4][13] By inhibiting NOS, L-NAME prevents the production of NO, thereby disrupting this entire signaling cascade.





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Figure 1. The Nitric Oxide Signaling Pathway and the inhibitory action of L-NAME.

Experimental Protocols

L-NAME hydrochloride is a versatile tool used in a wide array of experimental settings. Below are generalized methodologies for its application in both in vitro and in vivo studies. Researchers are advised to optimize concentrations and treatment durations for their specific experimental models.

In Vitro Inhibition of NOS Activity

This protocol outlines a general procedure for assessing the inhibitory effect of L-NAME on NOS activity in cell lysates or with purified enzymes.

1. Preparation of Reagents:

- L-NAME Stock Solution: Prepare a stock solution of **L-NAME hydrochloride** in water or an appropriate buffer (e.g., 100 mM).[7][9] Store at -20°C. Further dilutions should be made in the reaction buffer.
- Reaction Buffer: A typical buffer is 50 mM HEPES, pH 7.4, containing necessary cofactors for NOS activity such as NADPH, CaCl2, calmodulin, and tetrahydrobiopterin (BH4).[12]
- Substrate: Radiolabeled L-arginine (e.g., [3H]-L-arginine) is commonly used to measure enzyme activity.
- Cell Lysate or Purified Enzyme: Prepare cell lysates or use purified NOS enzyme.

2. Experimental Procedure:



- Pre-incubate the cell lysate or purified enzyme with varying concentrations of L-NAME (e.g., 0.1 μM to 100 μM) for a specified period to allow for the conversion of L-NAME to L-NNA.[1]
- Initiate the reaction by adding the reaction buffer containing radiolabeled L-arginine and cofactors.
- Incubate the reaction mixture at 37°C for a defined time (e.g., 15-60 minutes).
- Stop the reaction (e.g., by adding a stop buffer containing EDTA).
- Separate the product, radiolabeled L-citrulline, from the unreacted L-arginine using ion-exchange chromatography (e.g., Dowex AG50W-X8 resin).[12]
- Quantify the amount of L-citrulline produced using liquid scintillation counting.

3. Data Analysis:

- Calculate the percentage of NOS inhibition at each L-NAME concentration relative to a control without the inhibitor.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the L-NAME concentration.

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Figure 2. General workflow for in vitro NOS inhibition assay using L-NAME.

In Vivo Induction of Hypertension in Rodents

This protocol provides a general guideline for inducing hypertension in rats or mice using L-NAME.



1. Animal Model:

- Use adult male rats (e.g., Sprague-Dawley or Wistar) or mice of a specific strain.
- Acclimatize the animals to the housing conditions for at least one week before the experiment.

2. L-NAME Administration:

- L-NAME can be administered through various routes, with drinking water being a common and non-invasive method.
- Dissolve **L-NAME hydrochloride** in the drinking water at a concentration typically ranging from 0.5 to 1.0 mg/mL. The solution should be prepared fresh and replaced regularly.
- Alternatively, L-NAME can be administered via oral gavage, or intraperitoneal or intravenous injection.[1][9] For intravenous administration, doses can range from 0.03 to 300 mg/kg.[1]

3. Monitoring:

- Measure systolic blood pressure and heart rate at regular intervals (e.g., weekly) using a non-invasive tail-cuff method.
- Continue L-NAME administration for a period of several weeks (e.g., 4-8 weeks) to establish sustained hypertension.

4. Experimental Endpoints:

• At the end of the study period, various endpoints can be assessed, including terminal blood pressure measurement, collection of blood and tissues for biochemical and histological analysis, and assessment of organ damage (e.g., cardiac hypertrophy, renal fibrosis).

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Conclusion

L-NAME hydrochloride remains a cornerstone pharmacological tool for investigating the multifaceted roles of nitric oxide in health and disease. Its well-characterized chemical properties, established mechanism of action as a pan-NOS inhibitor, and its efficacy in both in vitro and in vivo models make it an indispensable compound for researchers in cardiovascular physiology, neuroscience, and immunology. A thorough understanding of its chemical nature, its conversion to the active inhibitor L-NNA, and appropriate experimental design are crucial for obtaining reliable and interpretable results.

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